Cas no 1804262-79-0 (1-Bromo-1-(2-iodo-6-mercaptophenyl)propan-2-one)
1-Bromo-1-(2-iodo-6-mercaptophenyl)propan-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-Bromo-1-(2-iodo-6-mercaptophenyl)propan-2-one
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- Inchi: 1S/C9H8BrIOS/c1-5(12)9(10)8-6(11)3-2-4-7(8)13/h2-4,9,13H,1H3
- InChI Key: RDOGYJWFKGFYQN-UHFFFAOYSA-N
- SMILES: IC1=CC=CC(=C1C(C(C)=O)Br)S
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 200
- XLogP3: 3.2
- Topological Polar Surface Area: 18.1
1-Bromo-1-(2-iodo-6-mercaptophenyl)propan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013023096-250mg |
1-Bromo-1-(2-iodo-6-mercaptophenyl)propan-2-one |
1804262-79-0 | 97% | 250mg |
470.40 USD | 2021-06-24 | |
| Alichem | A013023096-500mg |
1-Bromo-1-(2-iodo-6-mercaptophenyl)propan-2-one |
1804262-79-0 | 97% | 500mg |
790.55 USD | 2021-06-24 | |
| Alichem | A013023096-1g |
1-Bromo-1-(2-iodo-6-mercaptophenyl)propan-2-one |
1804262-79-0 | 97% | 1g |
1,564.50 USD | 2021-06-24 |
1-Bromo-1-(2-iodo-6-mercaptophenyl)propan-2-one Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 1-Bromo-1-(2-iodo-6-mercaptophenyl)propan-2-one
Recent Advances in the Study of 1-Bromo-1-(2-iodo-6-mercaptophenyl)propan-2-one (CAS: 1804262-79-0)
The compound 1-Bromo-1-(2-iodo-6-mercaptophenyl)propan-2-one (CAS: 1804262-79-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential use in drug development.
Recent studies have highlighted the role of 1-Bromo-1-(2-iodo-6-mercaptophenyl)propan-2-one as a versatile intermediate in the synthesis of more complex bioactive molecules. Its unique combination of bromine, iodine, and thiol functional groups allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry. Researchers have successfully utilized this compound in the development of novel kinase inhibitors, which show promise in targeting various cancer pathways.
In terms of biological activity, preliminary in vitro studies have demonstrated that derivatives of 1-Bromo-1-(2-iodo-6-mercaptophenyl)propan-2-one exhibit potent inhibitory effects against specific protein targets involved in inflammatory and proliferative diseases. The compound's ability to interact with cysteine residues in target proteins, facilitated by its reactive bromine and thiol groups, appears to be a key mechanism underlying its biological effects.
One of the most significant breakthroughs involves the application of this compound in PROTAC (Proteolysis Targeting Chimera) technology. Recent publications have described its use as a warhead in the design of heterobifunctional molecules that can selectively degrade disease-causing proteins. The iodine moiety in particular has proven valuable for further functionalization through click chemistry approaches.
From a synthetic chemistry perspective, researchers have developed more efficient routes to produce 1-Bromo-1-(2-iodo-6-mercaptophenyl)propan-2-one with improved yields and purity. These advances are crucial for scaling up production and facilitating further biological evaluation. Notably, a recent paper in the Journal of Medicinal Chemistry reported a novel one-pot synthesis method that reduces the number of purification steps while maintaining high enantiomeric purity.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of compounds derived from this scaffold. Current research efforts are focused on modifying the core structure to improve metabolic stability and bioavailability while retaining the desired biological activity. Several research groups are investigating prodrug strategies to address these limitations.
The safety profile of 1-Bromo-1-(2-iodo-6-mercaptophenyl)propan-2-one and its derivatives is also under active investigation. Recent toxicology studies suggest that while the parent compound shows some cytotoxicity at higher concentrations, carefully designed derivatives can achieve therapeutic windows suitable for clinical development. Structure-activity relationship studies are ongoing to identify the optimal balance between potency and safety.
Looking forward, the unique chemical properties of 1-Bromo-1-(2-iodo-6-mercaptophenyl)propan-2-one position it as a valuable tool for both drug discovery and chemical biology research. Its applications extend beyond traditional small molecule drugs, with potential uses in targeted protein degradation, covalent inhibitor development, and chemical probe design. As research continues, we anticipate seeing more publications exploring the full potential of this versatile compound in the coming years.
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